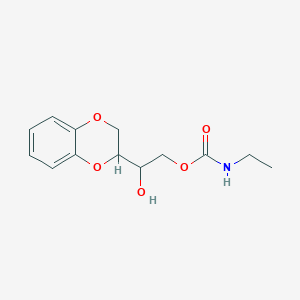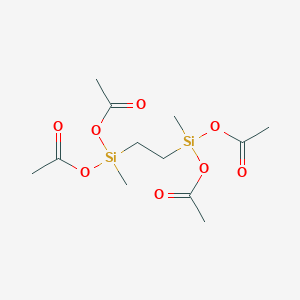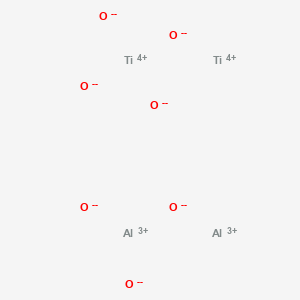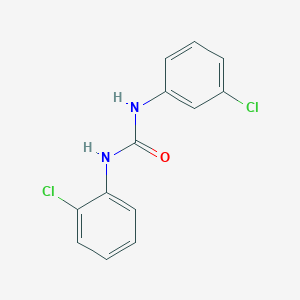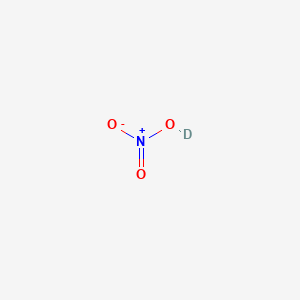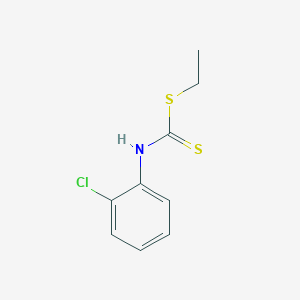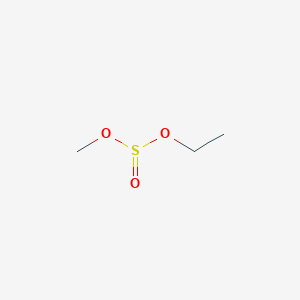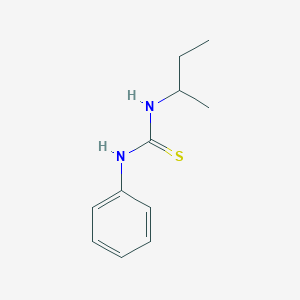
Thiourea, N-(1-methylpropyl)-N'-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, N-(1-methylpropyl)-N'-phenyl-, also known as Phenylthiourea, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. Thiourea, N-(1-methylpropyl)-N'-phenyl-, has several applications in the field of biochemistry, pharmacology, and toxicology.
科学的研究の応用
Thiourea, N-(1-methylpropyl)-N'-phenyl-, has several applications in scientific research. It is commonly used as a reagent for the detection of cyanide ions in biological samples. Thiourea, N-(1-methylpropyl)-N'-phenyl-, reacts with cyanide ions to form a stable complex that can be detected through spectroscopic analysis.
Thiourea, N-(1-methylpropyl)-N'-phenyl-, is also used as a model compound for studying the mechanism of action of thyroid hormones. It has been shown that thiourea, N-(1-methylpropyl)-N'-phenyl-, can inhibit the binding of thyroid hormones to their receptors, which can lead to a decrease in metabolic rate and other physiological effects.
作用機序
The mechanism of action of thiourea, N-(1-methylpropyl)-N'-phenyl-, involves the inhibition of various enzymes and receptors in the body. It has been shown that thiourea, N-(1-methylpropyl)-N'-phenyl-, can inhibit the activity of thyroid hormone receptors, which can lead to a decrease in metabolic rate and other physiological effects.
Thiourea, N-(1-methylpropyl)-N'-phenyl-, can also inhibit the activity of various enzymes involved in the metabolism of drugs and other xenobiotics. This can lead to an increase in the toxicity of certain compounds and a decrease in their efficacy.
生化学的および生理学的効果
Thiourea, N-(1-methylpropyl)-N'-phenyl-, has several biochemical and physiological effects on the body. It has been shown to decrease the metabolic rate and increase the production of reactive oxygen species. It can also cause oxidative damage to various tissues and organs in the body.
Thiourea, N-(1-methylpropyl)-N'-phenyl-, has also been shown to have anti-inflammatory and anti-cancer properties. It can inhibit the growth and proliferation of cancer cells and reduce inflammation in various tissues.
実験室実験の利点と制限
Thiourea, N-(1-methylpropyl)-N'-phenyl-, has several advantages and limitations for lab experiments. It is a relatively inexpensive reagent that can be easily synthesized and purified. It is also stable under a wide range of experimental conditions.
However, thiourea, N-(1-methylpropyl)-N'-phenyl-, can be toxic to certain cell types and can interfere with the activity of various enzymes and receptors in the body. It is important to use appropriate safety precautions when handling thiourea, N-(1-methylpropyl)-N'-phenyl-, and to carefully consider its potential effects on experimental outcomes.
将来の方向性
There are several future directions for the use of thiourea, N-(1-methylpropyl)-N'-phenyl-, in scientific research. One area of interest is the development of novel thiourea derivatives with improved properties for the detection of cyanide ions and other analytes in biological samples.
Another area of interest is the further investigation of the anti-inflammatory and anti-cancer properties of thiourea, N-(1-methylpropyl)-N'-phenyl-. This could lead to the development of new therapies for the treatment of cancer and other inflammatory diseases.
Conclusion:
In conclusion, thiourea, N-(1-methylpropyl)-N'-phenyl-, is a versatile chemical compound that has several applications in scientific research. It can be synthesized through a simple reaction and purified through recrystallization. Thiourea, N-(1-methylpropyl)-N'-phenyl-, has been shown to have several biochemical and physiological effects on the body, including the inhibition of thyroid hormone receptors and the production of reactive oxygen species. It has several advantages and limitations for lab experiments and several future directions for research.
合成法
The synthesis of thiourea, N-(1-methylpropyl)-N'-phenyl-, involves the reaction of aniline with carbon disulfide and an alkylating agent. The reaction produces a thiourea derivative that can be purified through recrystallization. The purity of the product can be confirmed through melting point determination and spectroscopic analysis.
特性
CAS番号 |
15093-37-5 |
|---|---|
製品名 |
Thiourea, N-(1-methylpropyl)-N'-phenyl- |
分子式 |
C11H16N2S |
分子量 |
208.33 g/mol |
IUPAC名 |
1-butan-2-yl-3-phenylthiourea |
InChI |
InChI=1S/C11H16N2S/c1-3-9(2)12-11(14)13-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H2,12,13,14) |
InChIキー |
WWIODCQAOPIKHL-UHFFFAOYSA-N |
異性体SMILES |
CCC(C)N=C(NC1=CC=CC=C1)S |
SMILES |
CCC(C)NC(=S)NC1=CC=CC=C1 |
正規SMILES |
CCC(C)NC(=S)NC1=CC=CC=C1 |
その他のCAS番号 |
15093-37-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



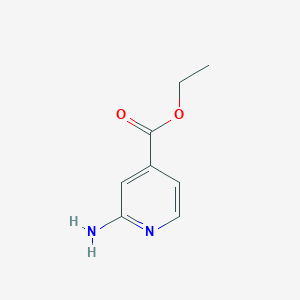
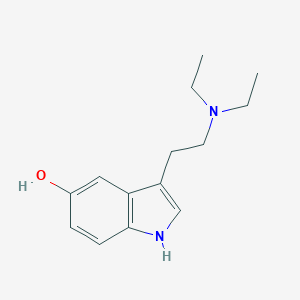
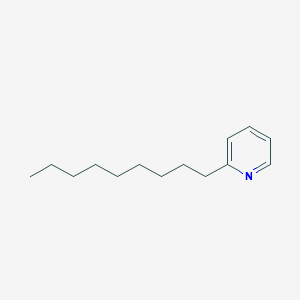
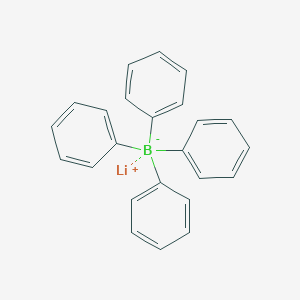
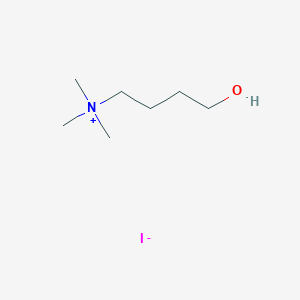
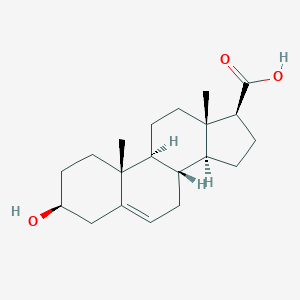
![(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane](/img/structure/B76675.png)
